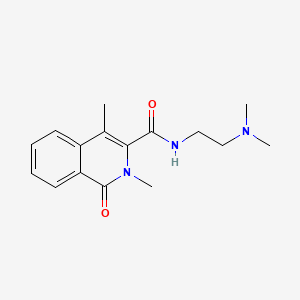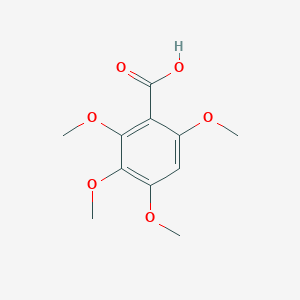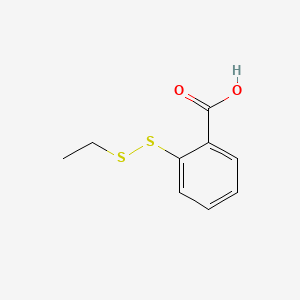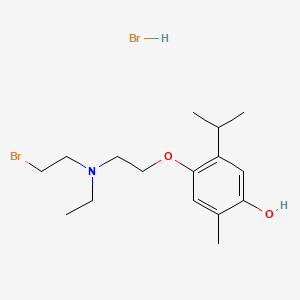
5-(2-((2-Bromoethyl)ethylamino)ethoxy)carvacrol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-((2-Bromoethyl)ethylamino)ethoxy)carvacrol hydrobromide is a synthetic organic compound that belongs to the class of carvacrol derivatives Carvacrol is a monoterpenoid phenol that is naturally found in essential oils of various plants, such as oregano and thyme
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-((2-Bromoethyl)ethylamino)ethoxy)carvacrol hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with carvacrol as the starting material.
Etherification: Carvacrol undergoes etherification with 2-bromoethanol in the presence of a base, such as potassium carbonate, to form 5-(2-bromoethoxy)carvacrol.
Amination: The 5-(2-bromoethoxy)carvacrol is then reacted with ethylamine to introduce the ethylamino group, resulting in 5-(2-((2-bromoethyl)ethylamino)ethoxy)carvacrol.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(2-((2-Bromoethyl)ethylamino)ethoxy)carvacrol hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The phenolic hydroxyl group in the carvacrol moiety can undergo oxidation to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ethylamino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiourea, or primary amines. Reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents, such as tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Quinones or other oxidized phenolic compounds.
Reduction Reactions: Dehalogenated or modified ethylamino derivatives.
科学的研究の応用
5-(2-((2-Bromoethyl)ethylamino)ethoxy)carvacrol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antiviral properties, particularly against pathogens like herpes simplex virus (HSV).
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(2-((2-Bromoethyl)ethylamino)ethoxy)carvacrol hydrobromide involves several molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Antiviral Activity: It interferes with viral replication and protein synthesis, particularly by inhibiting key viral proteins and pathways, such as the RIP3-mediated programmed cell necrosis pathway.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins, while inhibiting cell proliferation pathways.
類似化合物との比較
Similar Compounds
5-(2-(Dimethylamino)ethoxy)carvacrol: Similar structure but with a dimethylamino group instead of the ethylamino group.
5-(2-(Methylamino)ethoxy)carvacrol: Contains a methylamino group instead of the ethylamino group.
5-(2-(Chloroethyl)ethylamino)ethoxy)carvacrol: Similar structure but with a chloroethyl group instead of the bromoethyl group.
Uniqueness
5-(2-((2-Bromoethyl)ethylamino)ethoxy)carvacrol hydrobromide is unique due to the presence of the bromoethyl and ethylamino groups, which confer distinct chemical reactivity and biological activity. The hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications.
特性
CAS番号 |
16793-55-8 |
|---|---|
分子式 |
C16H27Br2NO2 |
分子量 |
425.2 g/mol |
IUPAC名 |
4-[2-[2-bromoethyl(ethyl)amino]ethoxy]-2-methyl-5-propan-2-ylphenol;hydrobromide |
InChI |
InChI=1S/C16H26BrNO2.BrH/c1-5-18(7-6-17)8-9-20-16-10-13(4)15(19)11-14(16)12(2)3;/h10-12,19H,5-9H2,1-4H3;1H |
InChIキー |
VDITWZLEEOWFSC-UHFFFAOYSA-N |
正規SMILES |
CCN(CCOC1=C(C=C(C(=C1)C)O)C(C)C)CCBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


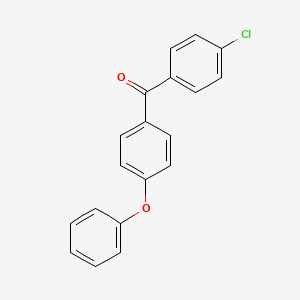
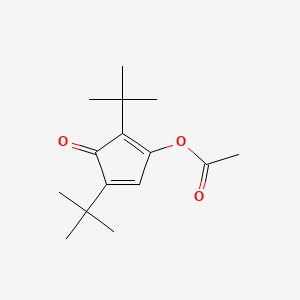
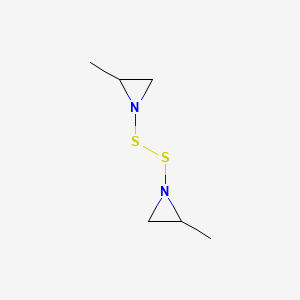
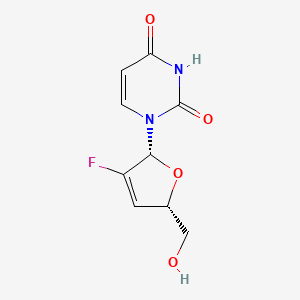

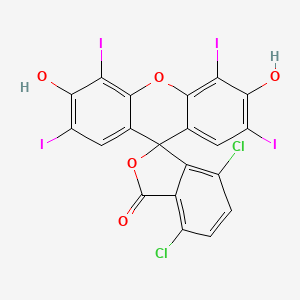
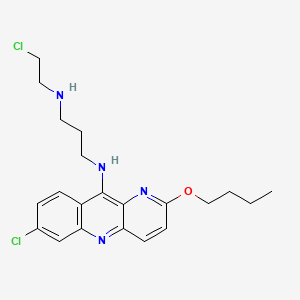
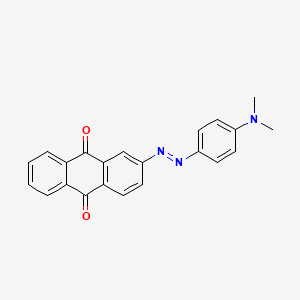
![calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12805615.png)


